ML375 is a compound characterized as a highly selective negative allosteric modulator of the muscarinic acetylcholine receptor subtype M5. It has garnered attention due to its potential therapeutic implications, particularly in central nervous system applications. The compound demonstrates sub-micromolar potency with an IC50 value of 300 nM for human M5 receptors and 790 nM for rat M5 receptors, while exhibiting minimal activity against other muscarinic receptor subtypes (M1-M4) .
ML375 was identified through high-throughput screening methods aimed at discovering selective modulators for the M5 receptor. It falls under the category of negative allosteric modulators, which alter receptor activity without directly competing with the endogenous ligand, acetylcholine. The chemical classification of ML375 includes its designation as a muscarinic acetylcholine receptor modulator, specifically targeting the M5 subtype .
The synthesis of ML375 involves a multi-step process that begins with the condensation of ethylene diamine and 2-benzoylbenzoic acid, followed by acylation to produce the desired compound. The initial scaffold is a unique 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, which was optimized through iterative parallel synthesis techniques .
The synthetic pathway can be summarized as follows:
This method allows for the rapid evaluation of structural modifications and their effects on biological activity .
ML375 has a complex molecular structure characterized by a core imidazoisoindolone framework. Its chemical formula is C20H22ClN3O2, with a molecular weight of approximately 373.86 g/mol. The structure features a 9b-(4-chlorophenyl) substituent, which is crucial for its selectivity towards the M5 receptor .
The specific structural data includes:
ML375 primarily acts through allosteric modulation rather than direct competition with acetylcholine. This mechanism allows it to fine-tune receptor activity without fully inhibiting it. The compound's interactions lead to altered signaling pathways associated with dopamine transmission in areas such as the nucleus accumbens .
Key reactions include:
The mechanism by which ML375 exerts its effects involves several key processes:
Data from pharmacological studies suggest that ML375's modulation can influence behaviors associated with mood and anxiety disorders, highlighting its potential as a therapeutic agent.
ML375 exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation in drug development and potential delivery methods .
ML375 has been primarily studied for its role in neuroscience research due to its selective action on the M5 muscarinic receptor. Potential applications include:
ML375, also designated as VU0483253, is a synthetic negative allosteric modulator (NAM) targeting the M5 muscarinic acetylcholine receptor (mAChR). Its systematic IUPAC name is (9bS)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one [1] [5]. The compound features a tetracyclic core structure comprising an imidazo[2,1-a]isoindol-5-one scaffold substituted with a 4-chlorophenyl group at the 9b position and a 3,4-difluorobenzoyl moiety at the N1 position. Key identifiers include:
The structural complexity necessitates advanced analytical techniques (e.g., NMR, HR-MS) for identity confirmation, with chiral separation critical due to enantiomer-specific activity [5].
ML375 exhibits properties conducive to central nervous system (CNS) penetration but faces challenges due to high lipophilicity and plasma protein binding [2] [8]:
Optimized analogs (e.g., 5f) reduce logP to 4.6, enhancing free fraction [2].
Solubility:
Low aqueous solubility, typically formulated in DMSO for in vitro studies [1].
Plasma Protein Binding:
Reduced binding in analogs (e.g., 6c rat fu = 0.064) correlates with lower logP [2].
Acid Dissociation Constant (pKa):
Table 1: Physicochemical Properties of ML375 and Key Analogs
Compound | logP | Plasma fu (Rat) | Plasma fu (Human) | Human M5 IC₅₀ (µM) |
---|---|---|---|---|
ML375 (5a) | 5.2 | 0.029 | 0.013 | 0.30 |
5f | 4.6 | 0.037 | 0.027 | 0.79 |
6c | 4.21 | 0.064 | 0.037 | 1.30 |
Data derived from iterative optimization studies [2] [8].
Computational approaches elucidate ML375’s binding mechanism to the M5 mAChR, a GPCR with a deeply conserved orthosteric site. Key insights include:
Allosteric Site Specificity:ML375 binds a topographically distinct allosteric pocket, enabling subtype selectivity. Molecular dynamics simulations suggest interactions with transmembrane helices TM2, TM3, and TM7 stabilize an inactive receptor conformation [3] [9].
Binding Complexity:Matrix library screening revealed shallow structure-activity relationships (SAR), with minor structural changes (e.g., 5g vs. 6g) abolishing activity. This highlights cooperative interactions between the benzamide and 9b-phenyl groups [2] [8].
Quantitative Modeling:A mathematical framework simulating multi-site molecular interactions predicts 78 unique binding configurations for ternary complexes (receptor/orthosteric agonist/allosteric modulator). Parameters such as binding site rigidity, linker flexibility, and cooperativity factors dictate functional outcomes [3] [7].
Virtual Screening:Ligand-based models identified chemotypes with predicted M5 NAM activity, though scaffold hopping remained challenging due to the unique imidazo-isoindolone pharmacophore [9].
ML375’s bioactivity is exquisitely dependent on absolute configuration, exemplifying the pharmacological significance of chirality [5] [8] [10]:
(R)-ML375 (CAS# 1488362-56-6): Inactive (IC₅₀ >30 µM at M1-M5) [1] [5].
Structural Basis for Selectivity:The (S)-configuration orients the 3,4-difluorobenzoyl group into a hydrophobic subpocket within the M5 allosteric site. Molecular docking shows the R-enantiomer clashes with TM7 residues, disrupting key van der Waals contacts [3] [8].
Pharmacokinetic Implications:Despite identical physicochemical properties, enantiomers may exhibit divergent metabolic profiles. Deuterated analogs of ML375 showed variable stability, suggesting metabolism-sensitive chiral centers [2] [9].
Table 2: Enantiomeric Activity Profile of ML375
Parameter | (S)-ML375 | (R)-ML375 |
---|---|---|
Human M5 IC₅₀ | 300 nM | >30 µM |
Rat M5 IC₅₀ | 790 nM | >30 µM |
M1-M4 Activity | Inactive | Inactive |
CNS Penetration | Kp = 1.8 | Not tested |
Activity defined by inhibition of acetylcholine-induced calcium mobilization [1] [5] [8].
Concluding Remarks
The chemical characterization of ML375 underscores the interplay between structural complexity, stereochemistry, and target engagement in designing selective GPCR modulators. Its optimized analogs and enantiopure form provide a blueprint for overcoming challenges in allosteric drug discovery, particularly for CNS targets requiring precise molecular recognition.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: